molecular formula C12H8BrFO2 B6383228 MFCD18316058 CAS No. 1261964-12-8

MFCD18316058

Cat. No.: B6383228
CAS No.: 1261964-12-8
M. Wt: 283.09 g/mol
InChI Key: XZROWWZLYBSMLL-UHFFFAOYSA-N
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Description

MFCD18316058 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18316058 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (Fe₃O₄) synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system for extended periods.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. Techniques such as vacuum filtration, spin coating, and spray coating are employed to fabricate transparent conductive films based on similar compounds . These methods highlight the importance of precise control over reaction conditions to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: MFCD18316058 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, light-controlled chemical reaction pathways in disulfide-based nonequilibrium systems demonstrate the compound’s ability to participate in complex reaction networks.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, pH levels, and irradiation windows to manipulate the reaction pathways effectively .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of graphite to graphite oxide involves intermediate structures that appear and disappear over time, resulting in a new type of oscillating chemical reaction .

Mechanism of Action

The mechanism of action of MFCD18316058 involves its interaction with specific molecular targets and pathways. For instance, in targeted-siRNA therapy, the compound targets transforming growth factor beta 1 (TGF-β1) and cyclooxygenase-2 (COX-2), crucial mediators in adipocyte differentiation and fat retention . This interaction leads to a reduction in adipocyte volume and lipid content, demonstrating its potential as a minimally invasive fat reduction method.

Comparison with Similar Compounds

MFCD18316058 can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with analogous chemical structures and reactivity patterns. For example, the comparison between 2-dimensional and 3-dimensional neighboring sets in PubChem reveals the complementarity between similar compounds and conformers . Additionally, tools like wwLigCSRre can be used to search for compounds with similar physico-chemical properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing research and development in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application.

Properties

IUPAC Name

2-(3-bromo-5-hydroxyphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO2/c13-8-3-7(4-10(15)5-8)11-2-1-9(14)6-12(11)16/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZROWWZLYBSMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686384
Record name 5'-Bromo-4-fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-12-8
Record name 5'-Bromo-4-fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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